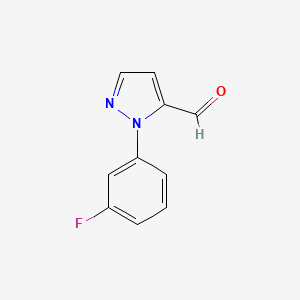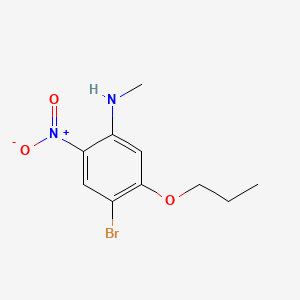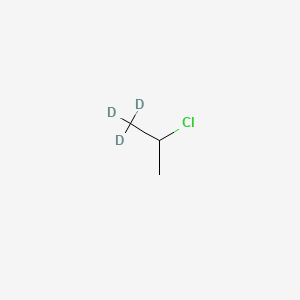![molecular formula C54H88N2O2S2 B595029 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1267540-02-2](/img/structure/B595029.png)
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
説明
The compound “2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a near-infrared (NIR)-absorbing conjugated polymer . It can play a dual role in NIR-sensing organic phototransistors, including charge transport and sensing .
Synthesis Analysis
This compound is synthesized via a Stille coupling reaction . In another study, similar thieno[3,2-b]thiophene based polymers were synthesized by an electrochemical method .Molecular Structure Analysis
The molecular structure of this compound involves a conjugated polymer composed of bis-octyldodecyl-diketopyrrolopyrrole and benzothiadiazole units . The polarity of a miscible ‘poor’ solvent strongly affects the resulting nanostructure .Chemical Reactions Analysis
The compound gradually transforms to their quinoid structures with the increase in voltage .Physical And Chemical Properties Analysis
The compound has unique electrochemical and optical properties. The theoretically calculated bandgaps and ultraviolet-visible spectrum peaks are in good agreement with the polar energy and peak range in the ultraviolet-visible and near-infrared (UV-Vis-NIR) spectrum .科学的研究の応用
Organic Field-Effect Transistors (OFETs)
In the field of OFETs, DPPDT polymers contribute to the enhancement of charge transport properties. The self-assembly of these polymers can be controlled by solvent mixtures, affecting the nanostructure and, consequently, the hole mobility in OFETs .
Electrochromic Devices
DPPDT derivatives are explored for their use in electrochromic devices . These materials can change color upon electrical stimulation, which is valuable for applications like smart windows and low-power displays .
Nanotechnology
The ability of DPPDT polymers to form various nanostructures through self-assembly in solution is of great interest in nanotechnology. This property can be utilized to create nanoribbons and amorphous aggregates, which have potential applications in nanoelectronics and nanophotonics .
作用機序
Target of Action
The primary target of DPPDT is the donor-acceptor conjugated polymer (DACP) . DACPs are a class of polymers that have alternating donor and acceptor units along their backbone, which allows them to conduct electricity. DPPDT interacts with these polymers, affecting their structure and properties .
Mode of Action
DPPDT interacts with its target through a process known as self-assembly . This involves the spontaneous organization of individual DPPDT molecules into a structured arrangement. The self-assembly of DPPDT is influenced by the polarity of the solvent it is in . For example, in a polar solvent like methanol, DPPDT forms nanoribbons, while in a non-polar solvent like hexane, it forms amorphous aggregates .
Biochemical Pathways
The self-assembly of DPPDT affects the nanostructure of DACPs . This can alter the size of the assembled nanostructures, as well as the fraction of polymers that self-assemble . The surface orientation and the crystal structure of the nanostructures is also affected . These changes can have significant downstream effects on the properties of the DACPs, including their ability to conduct electricity .
Result of Action
The self-assembly of DPPDT into different nanostructures can enhance the charge transport properties of DACPs . For example, when DPPDT forms nanoribbons, it leads to an enhancement of the average hole mobility in organic field effect transistors (OFETs) . This makes DPPDT a valuable compound in the development of electronic devices.
Action Environment
The action of DPPDT is strongly influenced by environmental factors, particularly the polarity of the solvent it is in . The polarity of the solvent can affect the self-assembly of DPPDT, and thereby influence its interaction with DACPs . This highlights the importance of carefully controlling the environment in which DPPDT is used to ensure optimal performance.
特性
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXMPXYDRPSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes DPPDT a promising material for photoinitiating systems, particularly under green light exposure?
A1: DPPDT exhibits strong absorption in the green light region of the electromagnetic spectrum []. When combined with an iodonium salt or an amine, DPPDT efficiently initiates various polymerization reactions upon green light irradiation []. This efficiency surpasses that of traditional visible light photosensitizers like camphorquinone []. The photochemical mechanisms behind this efficiency involve electron transfer and radical generation processes, as evidenced by studies employing techniques like laser flash photolysis and electron spin resonance spectroscopy [].
Q2: How does the structural modification of incorporating DPPDT into a polymer backbone impact its electronic properties and applications in organic thin-film transistors?
A2: Incorporating DPPDT into a polymer backbone alongside di(thiophen-2-yl)pyrene units allows for the creation of donor-acceptor alternating π-conjugated polymers []. The specific anchoring position of DPPDT on the pyrene unit significantly influences the polymer's band-gap energy and the resulting charge transport properties []. For instance, polymers with DPPDT attached at the 2,7-position of the pyrene ring exhibit lower band-gap energies and superior charge carrier mobilities compared to their 1,6-substituted counterparts []. This highlights the importance of structural design in tailoring the electronic properties of DPPDT-containing polymers for applications like organic thin-film transistors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)






![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)